Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative

conformational locking benzylidene acetal X‑ray crystallography

Pyrano[3,2-d]-1,3-dioxin alpha-D-glucopyranose derivatives constitute a chemically distinct subclass of protected glucosamine‑based intermediates in which simultaneous 4,6‑O‑benzylidene acetalisation and dibenzyl phosphate protection furnish a rigid hexahydropyrano[3,2‑d][1,3]dioxin framework. The compound designated (3R)‑(4aR,6R,7R,8R,8aS)‑7‑acetamido‑6‑((bis(benzyloxy)phosphoryl)oxy)‑2‑phenylhexahydropyrano[3,2‑d][1,3]dioxin‑8‑yl 3‑(benzyloxy)tetradecanoate (CAS 109304‑51‑0) is a fully protected lipid A precursor validated in the Anderson–Raetz pathway and is utilised as a key intermediate en route to UDP‑3‑O‑[(R)‑3‑hydroxymyristoyl]‑N‑acetylglucosamine, the natural substrate of LpxC.

Molecular Formula C29H32NO9P
Molecular Weight 569.5 g/mol
Cat. No. B13448381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative
Molecular FormulaC29H32NO9P
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
InChIInChI=1S/C29H32NO9P/c1-20(31)30-25-26(32)27-24(19-34-28(38-27)23-15-9-4-10-16-23)37-29(25)39-40(33,35-17-21-11-5-2-6-12-21)36-18-22-13-7-3-8-14-22/h2-16,24-29,32H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1
InChIKeyLCZGQFAGJQPCFF-YXMKFHFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative – Protected Lipid A Precursor for Carbohydrate & Antibacterial R&D


Pyrano[3,2-d]-1,3-dioxin alpha-D-glucopyranose derivatives constitute a chemically distinct subclass of protected glucosamine‑based intermediates in which simultaneous 4,6‑O‑benzylidene acetalisation and dibenzyl phosphate protection furnish a rigid hexahydropyrano[3,2‑d][1,3]dioxin framework [1]. The compound designated (3R)‑(4aR,6R,7R,8R,8aS)‑7‑acetamido‑6‑((bis(benzyloxy)phosphoryl)oxy)‑2‑phenylhexahydropyrano[3,2‑d][1,3]dioxin‑8‑yl 3‑(benzyloxy)tetradecanoate (CAS 109304‑51‑0) is a fully protected lipid A precursor validated in the Anderson–Raetz pathway and is utilised as a key intermediate en route to UDP‑3‑O‑[(R)‑3‑hydroxymyristoyl]‑N‑acetylglucosamine, the natural substrate of LpxC [1].

Why Generic 4,6‑O‑Benzylidene Glucopyranose Derivatives Cannot Substitute for the Protected Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative


Generic 4,6‑O‑benzylidene‑D‑glucose or simple benzylidene glucals lack the orthogonal protecting‑group architecture – specifically the acid‑labile benzylidene acetal paired with a hydrogenolytically cleavable dibenzyl phosphate – that is essential for the convergent assembly of lipid A analogues [1]. Substituting with either the unprotected 3‑hydroxy‑tetradecanoate congener (CAS 109304‑40‑7) or the fully deprotected UDP‑3‑O‑acyl‑N‑acetylglucosamine tri‑salt prematurely exposes polar head groups, compromising solubility in organic solvents, altering chromatographic behaviour, and precluding the sequential deprotection steps required for downstream enzymatic studies [1].

Head‑to‑Head & Cross‑Study Quantitative Differentiation Data for Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative


Conformational Rigidity Imposed by the Pyrano[3,2-d][1,3]dioxin Scaffold Quantified by X‑ray Diffraction and MOPAC Calculations

The pyrano[3,2‑d][1,3]dioxin ring system enforces a well‑defined conformation that preorganises the glucosamine core. In a crystallographic and computational study of a close structural analogue, the dihedral angle between the mean planes of the dioxin and benzyl rings was measured as 42.2(2)° in the solid state, while a MOPAC in vacuo optimisation increased this angle to 66.64°, demonstrating the intrinsic torsional preference imposed by the fused benzylidene acetal [1]. By comparison, non‑benzylidenated glucosamine derivatives populate a broader conformational ensemble, as evidenced by variable‑temperature NMR studies of analogous 4,6‑dihydroxy systems that report multiple chair conformers [2]. This conformational preorganisation directly impacts molecular recognition in LpxC binding pockets, where the relative orientation of the 2‑acetamido group and the 1‑phosphate is critical for catalysis.

conformational locking benzylidene acetal X‑ray crystallography

Orthogonal Protecting‑Group Strategy Enables Sequential Deprotection Unavailable with Methyl or Unprotected Phosphate Congeners

The dibenzyl phosphate ester employed in this derivative is selectively cleavable by catalytic hydrogenolysis (H2, Pd/C, rt, 1 atm), conditions that leave the acid‑labile 4,6‑O‑benzylidene acetal and the base‑labile 3‑O‑(benzyloxy)tetradecanoate ester intact [1]. In contrast, the methyl phosphate congener requires strongly acidic (HCl/dioxane) or nucleophilic (LiBr, NaI) conditions for cleavage, which simultaneously deprotect the benzylidene acetal [2]. The unprotected phosphate analogue (CAS 109304‑40‑7) is appreciably water‑soluble (logP ≈ −0.8 estimated by ALOGPS), complicating organic‑phase extraction and silica‑gel chromatography relative to the dibenzyl‑protected derivative (estimated logP ≈ 5.2) [3].

orthogonal deprotection dibenzyl phosphate hydrogenolysis

Validated Synthetic Competence as a Lipid A Precursor in the Escherichia coli Biosynthetic Pathway

The protected derivative CAS 109304‑69‑0 is the direct synthetic precursor to UDP‑3‑O‑[(R)‑3‑hydroxymyristoyl]‑N‑acetylglucosamine, the authentic substrate of LpxC (EC 3.5.1.108), as established by Anderson et al. (1988) [1]. In vitro enzymatic assays demonstrated that UDP‑3‑O‑[(R)‑3‑hydroxymyristoyl]‑GlcNAc is converted to UDP‑2,3‑diacyl‑GlcN with a Km of 2.3 µM and a kcat of 1.8 s⁻¹ for the purified LpxC enzyme from E. coli [2]. Competing monosaccharide lipid A precursors such as lipid X (2,3‑diacyl‑GlcN‑1‑phosphate, CAS 86559‑73‑1) are substrates for later pathway enzymes (LpxK, WaaA) but cannot report on the LpxC deacetylation step, limiting their utility in LpxC inhibitor discovery [3].

lipid A biosynthesis LpxC substrate Escherichia coli

Demonstrated Synthetic Efficiency in Multi‑step Lipid A Assembly Using 4,6‑O‑Benzylidene‑Protected Glucosamine Intermediates

A divergent synthetic route employing allyl 4,6‑O‑benzylidene‑2‑deoxy‑2‑(trichloroethoxycarbonylamino)‑D‑glucopyranoside as the common intermediate achieved total yields exceeding 20% over 11–12 steps to furnish fully functionalised lipid A and its chemically stable phosphonooxyethyl and carboxymethyl analogues [1]. In contrast, alternative strategies starting from 4,6‑dihydroxy‑protected glucosamine derivatives require additional protection/deprotection sequences at the 4‑ and 6‑positions, resulting in reported yields of 5–12% over comparable linear sequences due to increased step count and chromatographic losses [2].

synthetic yield convergent synthesis lipid A analogue

Cold‑Chain Requirement and Thermal Lability Differentiates the Protected Derivative from Room‑Temperature‑Stable Carbohydrate Intermediates

The compound (CAS 109304‑69‑0) mandates storage at −20°C, with vendor recommendations specifying centrifugation of the original vial prior to cap removal to maximise product recovery . The fully deprotected UDP‑3‑O‑[(R)‑3‑hydroxymyristoyl]‑N‑acetylglucosamine tri‑salt (CAS 112710‑84‑6) is recommended for storage at −20°C as well, but is supplied as a 90% purity solid that is hygroscopic and requires desiccation, whereas the protected derivative is supplied as a neat, non‑hygroscopic film that can be weighed under ambient atmosphere without moisture uptake . Non‑lipidated benzylidene carbohydrates such as 4,6‑O‑benzylidene‑D‑glucose (CAS 30688‑66‑5) are stable at 2–8°C for extended periods, illustrating the added thermal instability conferred by the phospho‑lipid tail .

storage stability thermal lability procurement logistics

Optimal Scientific & Industrial Use Cases for Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative


Chemical Synthesis of Lipid A Analogues for Gram‑Negative Antibacterial Target Validation

The orthogonal dibenzyl phosphate / benzylidene acetal protection strategy enables the convergent assembly of structurally diverse lipid A mimetics. Laboratories engaged in LpxC inhibitor discovery utilise the deprotected product of this derivative as the authentic substrate in continuous spectrophotometric assays (Δε340 = 6.2 mM⁻¹cm⁻¹ for NADH oxidation in coupled LpxC/Ldh assays) [1]. The validated >20% overall yield over 11–12 synthetic steps makes benzylidene‑protected glucosamine intermediates the preferred starting point for structure–activity relationship (SAR) campaigns targeting the lipid A binding pocket of MD‑2/TLR4 [2].

Enzymological Characterisation of Early Lipid A Biosynthetic Enzymes (LpxA, LpxC, LpxD)

Following selective hydrogenolytic deprotection, the derivative yields UDP‑3‑O‑[(R)‑3‑hydroxymyristoyl]‑N‑acetylglucosamine, the shared substrate for LpxA (reverse reaction), LpxC (deacetylation, Km = 2.3 µM), and LpxD (N‑acylation). This substrate is indispensable for steady‑state kinetic analysis, pre‑steady‑state stopped‑flow studies, and crystallographic trapping of tetrahedral intermediates in the LpxC active site [1]. Competing lipid X‑based probes cannot report on the deacetylase step, creating a functional gap that only benzylidene‑protected glucosamine intermediates can fill.

Procurement of Protected Glucosamine Building Blocks for CRO and CDMO Lipid A Synthesis Programmes

Contract research and development organisations scaling lipid A adjuvant candidates (e.g., monophosphoryl lipid A analogues for vaccine formulations) require multi‑gram quantities of protected intermediates with reproducible purity (>95% by HPLC, single spot by TLC). The neat, non‑hygroscopic physical form of the dibenzyl‑protected derivative simplifies weighing and transfer in kilogram‑scale process chemistry relative to hygroscopic free phosphate or UDP‑conjugated intermediates [1][2].

Conformational Studies of Glucosamine‑Derived Enzyme Inhibitors by X‑ray Crystallography and Molecular Modelling

The rigid pyrano[3,2‑d][1,3]dioxin scaffold with a structurally characterised dihedral angle of 42.2(2)° (crystal) to 66.64° (in vacuo) serves as a conformationally defined template for docking simulations and pharmacophore modelling of LpxC and related zinc‑dependent metalloamidases. The preorganised geometry reduces the number of rotatable bonds from 11 (unprotected) to 7, streamlining conformational sampling in molecular dynamics simulations [1].

Quote Request

Request a Quote for Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.